molecular formula C10H9BrN2O B8013724 4-((4-Bromobenzyl)oxy)-1H-pyrazole

4-((4-Bromobenzyl)oxy)-1H-pyrazole

Cat. No.: B8013724
M. Wt: 253.09 g/mol
InChI Key: WAFMPZNUTLSNED-UHFFFAOYSA-N
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Description

4-((4-Bromobenzyl)oxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromobenzyl)oxy)-1H-pyrazole typically involves the reaction of 4-bromobenzyl alcohol with 1H-pyrazole in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate. The reaction proceeds through the formation of an ether linkage between the 4-bromobenzyl group and the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromobenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((4-Bromobenzyl)oxy)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)-1H-pyrazole
  • 4-((4-Methylbenzyl)oxy)-1H-pyrazole
  • 4-((4-Fluorobenzyl)oxy)-1H-pyrazole

Uniqueness

4-((4-Bromobenzyl)oxy)-1H-pyrazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain molecular targets compared to its analogs with different substituents .

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFMPZNUTLSNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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